Cas no 1805180-26-0 (Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate)

Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate
-
- Inchi: 1S/C11H8BrF2NO3/c1-17-10(16)8-3-6(5-15)2-7(4-12)9(8)18-11(13)14/h2-3,11H,4H2,1H3
- InChI Key: BULAJQBZDOTRDM-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C=C(C(=O)OC)C=1OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 344
- XLogP3: 3
- Topological Polar Surface Area: 59.3
Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009687-500mg |
Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate |
1805180-26-0 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
Alichem | A015009687-250mg |
Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate |
1805180-26-0 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Alichem | A015009687-1g |
Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate |
1805180-26-0 | 97% | 1g |
1,490.00 USD | 2021-06-21 |
Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate Related Literature
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
3. Water
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate
Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate (CAS No. 1805180-26-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate, identified by its CAS number 1805180-26-0, is a significant compound in the realm of pharmaceutical chemistry. This benzoate derivative features a unique structural motif that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a bromomethyl moiety, a cyano group, and a difluoromethoxy substituent, endows this compound with diverse reactivity and synthetic potential.
The bromomethyl group is particularly noteworthy as it serves as a versatile handle for further functionalization. This feature is widely exploited in medicinal chemistry to introduce additional substituents or to construct more complex molecular architectures. For instance, the bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of amine, hydroxyl, or other nucleophilic groups. This capability is instrumental in the development of novel drug candidates targeting various therapeutic areas.
Similarly, the cyano group attached to the benzene ring contributes to the compound's overall reactivity. Cyano groups are known to participate in various chemical transformations, including reduction to amine functionalities or conversion to carboxylic acids under certain conditions. These transformations expand the synthetic utility of Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate, enabling the construction of structurally diverse molecules.
The difluoromethoxy substituent is another key feature that enhances the compound's synthetic appeal. Difluoromethoxy groups are increasingly recognized for their pharmacological significance due to their ability to modulate metabolic pathways and enhance binding affinity to biological targets. Recent studies have highlighted the role of difluorinated moieties in improving drug-like properties such as lipophilicity, solubility, and metabolic stability. Consequently, Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate represents a promising scaffold for the development of next-generation pharmaceuticals.
In recent years, Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate has been employed in several innovative synthetic strategies. One notable application involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. By leveraging the reactivity of the bromomethyl and cyano groups, researchers have been able to construct complex kinase inhibitors with improved potency and selectivity.
Another area where this compound has made significant contributions is in the development of antiviral agents. The unique structural features of Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate allow for the design of molecules that can interact with viral enzymes or receptors, thereby inhibiting viral replication. Recent advancements in medicinal chemistry have demonstrated the efficacy of this compound in combating emerging viral threats by serving as a key building block for antiviral drug candidates.
The pharmaceutical industry continues to explore new methodologies for optimizing drug candidates, and Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate plays a pivotal role in this endeavor. Its versatility as an intermediate has enabled the synthesis of a wide range of bioactive compounds with potential therapeutic applications spanning from oncology to neurology. The ongoing research into this compound underscores its importance in modern drug discovery and development.
Looking ahead, the continued exploration of Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate is expected to yield further insights into its synthetic potential and pharmacological properties. As new methodologies emerge, this compound will undoubtedly remain at the forefront of pharmaceutical innovation, contributing to the discovery and development of novel therapeutics that address unmet medical needs.
1805180-26-0 (Methyl 3-bromomethyl-5-cyano-2-(difluoromethoxy)benzoate) Related Products
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)



